5-Chloro-1H-benzimidazole
Overview
Description
5-Chloro-1H-benzimidazole is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.581 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 5-Chloro-1H-benzimidazole, often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Substituted derivatives can be obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .
Molecular Structure Analysis
The molecular structure of 5-Chloro-1H-benzimidazole consists of a benzimidazole core with a chlorine atom attached at the 5th position .
Chemical Reactions Analysis
Benzimidazole derivatives, including 5-Chloro-1H-benzimidazole, are key components to functional molecules used in a variety of applications . They are known to participate in various chemical reactions, including those involving electron-rich iron (III) porphyrin complex catalyzed epoxidation .
Physical And Chemical Properties Analysis
5-Chloro-1H-benzimidazole has a density of 1.4±0.1 g/cm3, a boiling point of 393.8±15.0 °C at 760 mmHg, and a melting point of 118-122 °C (lit.) . Its flash point is 224.2±6.0 °C .
Scientific Research Applications
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Fungicides
- Field : Agriculture
- Application : Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .
- Method : The fungicidal activity is based on the benzimidazole ring structure .
- Results : They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .
-
Urease Inhibitors
- Field : Pharmaceutical Chemistry
- Application : Benzimidazole derivatives are used to design and synthesize novel bioactive compounds that are urease inhibitors .
- Method : The urease inhibitory effect of these compounds is determined using a urease inhibition kit .
- Results : Compared to thiourea and hydroxyurea as standards, these compounds had stronger urease inhibition activity .
-
Antidiabetic, Anticancer, Antimicrobial, and Antiparasitic Drugs
- Field : Pharmaceutical Chemistry
- Application : Benzimidazole analogs are found to be potent inhibitors of various enzymes involved in these diseases .
- Method : The specific methods of application or experimental procedures vary depending on the specific drug and disease .
- Results : These drugs have shown promising results in treating these diseases .
-
Analgesics, Antiviral, Antihistamine Drugs
- Field : Pharmaceutical Chemistry
- Application : Benzimidazole derivatives are used in the synthesis of these drugs .
- Method : The specific methods of application or experimental procedures vary depending on the specific drug .
- Results : These drugs have shown promising results in treating various conditions .
-
Neurological, Endocrinological, and Ophthalmological Drugs
- Field : Pharmaceutical Chemistry
- Application : Benzimidazole derivatives are used in the synthesis of these drugs .
- Method : The specific methods of application or experimental procedures vary depending on the specific drug .
- Results : These drugs have shown promising results in treating various conditions .
-
Factor Xa Suppressors, Poly (ADP-ribose)polymerase Preventors, Human Cytomegalovirus Inhibitors, HIV Reverse Transcriptase Inhibitor L-697, 661, Oestrogen Receptor-b Agonist ERB-041, Anticancer Agent NSC-693638, and 5-HT3 Receptor Agonist
- Field : Pharmaceutical Chemistry
- Application : Benzimidazole moieties are used in the synthesis of these drugs .
- Method : The specific methods of application or experimental procedures vary depending on the specific drug .
- Results : These drugs have shown promising results in treating various conditions .
Safety And Hazards
Safety data sheets indicate that 5-Chloro-1H-benzimidazole may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
properties
IUPAC Name |
6-chloro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLOLMQJDLMZRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197623 | |
Record name | 5-Chloro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-benzimidazole | |
CAS RN |
4887-82-5 | |
Record name | 5-Chlorobenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4887-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1H-benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4887-82-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.185 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Chloro-1H-benzimidazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPD5Z88KWV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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